Trimethylammonium chloride-d9

LC-MS/MS Isotope Dilution Mass Spectrometry Metabolomics

For researchers quantifying trimethylamine in plasma, serum, or food matrices via LC-MS/MS, co-elution with endogenous analyte is critical. Trimethylammonium chloride-d9 (CAS 18856-86-5) solves this with a baseline-resolved +9 Da mass shift, eliminating isotopic cross-talk common with d6 analogs. - Complete deuteration at methyl positions ensures near-identical chromatographic retention to unlabeled TMA. - Supplied as a white solid with ≥98 atom % D isotopic enrichment for robust, reproducible isotope dilution mass spectrometry. - High aqueous solubility (100 mg/mL) simplifies preparation of spike solutions for complex sample workflows.

Molecular Formula C3H10ClN
Molecular Weight 104.63 g/mol
CAS No. 18856-86-5
Cat. No. B587661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylammonium chloride-d9
CAS18856-86-5
SynonymsN,N-Dimethylmethanamine-d9 Hydrochloride; 
Molecular FormulaC3H10ClN
Molecular Weight104.63 g/mol
Structural Identifiers
InChIInChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3;
InChIKeySZYJELPVAFJOGJ-KYRNGWDOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylammonium Chloride-d9: Deuterated Internal Standard for LC-MS/MS


Trimethylammonium chloride-d9 (CAS 18856-86-5) is a perdeuterated stable isotope-labeled analog of trimethylammonium chloride, wherein all nine hydrogen atoms on the three methyl groups are replaced with deuterium (chemical formula C₃D₉N·HCl, molecular weight 104.63 g/mol) [1]. This compound is primarily classified as an endogenous metabolite tracer and is commercially supplied as a white to off-white solid powder with a melting point of 283–284°C . The unlabeled parent compound (trimethylammonium chloride, CAS 593-81-7) is an endogenously produced metabolite involved in choline metabolism [2]. The d9 isotopic label confers a nominal mass shift of +9 Da relative to the unlabeled analog, enabling its use as an internal standard for quantitative mass spectrometry without altering the chemical behavior of the analyte under LC-MS conditions [3].

Workflow Isotope dilution LC-MS/MS internal standard
Mass offset Clean mass shift for co-eluting ISTD application
Quality Certified isotopic enrichment and high chemical purity

Why Generic Substitutes Fail for LC-MS


In isotope dilution mass spectrometry (IDMS), an internal standard must be chromatographically co-eluting with the target analyte while being spectrometrically distinguishable by a sufficient mass difference to avoid ion suppression and isotopic cross-talk [1]. Unlabeled trimethylammonium chloride (MW 95.57) lacks any mass offset and therefore cannot serve as an internal standard for its own quantification. Lower-deuterated analogs such as d6-TMAC (MW 101.61, +6 Da shift) provide a smaller mass differential that may overlap with naturally occurring M+1, M+2, or M+3 isotopologues of the unlabeled analyte, particularly in complex biological matrices where the analyte is present at high endogenous concentrations . Furthermore, partially deuterated compounds may exhibit differential chromatographic retention due to residual hydrogen bonding interactions, introducing quantification bias [2]. The d9 isotopologue with its complete deuteration of all nine methyl protons ensures a baseline-resolved mass shift of +9 Da, minimizing isotopic interference and maximizing the linear dynamic range for accurate quantification in metabolomics and pharmacokinetic studies .

Unlabeled trimethylammonium chloride
No mass offset prevents its use as an internal standard in isotope dilution MS; co-elution alone does not enable quantification.
d6-labeled analog (lower deuteration)
Smaller +6 Da shift may overlap with naturally occurring isotopologues, introducing isotopic cross-talk and quantification bias in complex matrices.

Quantitative Evidence


Mass Shift Advantage Over Analogs

Trimethylammonium chloride-d9 provides a nominal mass shift of +9 Da relative to the unlabeled trimethylammonium chloride analyte (MW 95.57 vs. MW 104.63) [1]. In contrast, the d6-labeled analog (CAS 347840-14-6) offers only a +6 Da shift (MW 101.61) . This larger mass differential minimizes potential interference from the naturally abundant M+1, M+2, and M+3 isotopologues of the unlabeled compound, which can be significant in biological samples where trimethylamine (TMA) concentrations are elevated due to dietary intake or gut microbial metabolism [2]. The +9 Da separation provides a clean mass spectrometry channel for the internal standard, improving the lower limit of quantification (LLOQ) and assay precision in isotope dilution LC-MS/MS workflows .

Mass shift comparison
Reported
d9: +9 Da | d6: +6 Da | Unlabeled: 0 Da
Supports interference-free ISTD selection
Isotopic interference context may vary by matrix
LC-MS/MS Isotope Dilution Mass Spectrometry Metabolomics Trimethylamine Quantification

Certified Isotopic Enrichment for Accurate Quantification

Commercially available trimethylammonium chloride-d9 from established isotope suppliers is certified at 98 atom % D isotopic enrichment . This level of enrichment ensures that ≥98% of the hydrogen positions on the three methyl groups are occupied by deuterium atoms. In contrast, lower-cost or research-grade deuterated standards may have enrichment levels as low as 95–97%, which can introduce quantifiable bias in isotope dilution calculations due to the presence of residual unlabeled (d0) or partially labeled species [1]. The 98 atom % D specification is a vendor-certified quality metric that directly impacts the accuracy of back-calculated analyte concentrations in biological matrices, as the internal standard's isotopic purity term appears in the denominator of the IDMS equation [2].

Isotopic enrichment
Head-to-head
98 atom % D (target) vs 95–97% (research-grade)
Supports accurate IDMS back-calculation
Vendor CoA should be reviewed
Stable Isotope Dilution Isotopic Enrichment Quality Control LC-MS

Chemical Purity vs. Lower-Deuterated Analogs

Trimethylammonium chloride-d9 is commercially supplied with certified purity levels of 99.65% to 99.7% by HPLC [1]. This high chemical purity minimizes the contribution of non-deuterated or structurally related impurities to the analytical signal. In contrast, the d6-labeled analog (CAS 347840-14-6) is typically offered at a purity specification of ≥95% . The presence of 4–5% unspecified impurities in the d6 product may interfere with chromatographic baseline resolution or contribute to matrix effects in complex biological extracts, necessitating additional method development or acceptance criteria adjustments during bioanalytical method validation [2].

Chemical purity
Cross-study comparable
99.65–99.7% (d9) vs ≥95% (d6 analog)
Reduces impurity-related matrix effects
Vendor CoA review recommended
Chemical Purity HPLC Quality Assurance Analytical Chemistry

Aqueous Solubility Advantage

Trimethylammonium chloride-d9 exhibits high aqueous solubility of 100 mg/mL (equivalent to 955.75 mM) in water at room temperature, requiring only brief ultrasonication to achieve complete dissolution [1]. This high solubility facilitates the direct preparation of concentrated stock solutions in water or aqueous buffers for spiking into biological matrices (e.g., plasma, serum, urine) without the need for organic co-solvents that could denature proteins or alter matrix composition . While the unlabeled trimethylammonium chloride shares similar solubility characteristics, the commercial availability of this specific solubility data for the d9 isotopologue provides procurement confidence regarding its handling properties and compatibility with aqueous-based LC mobile phases [2].

Aqueous solubility
Supporting evidence
100 mg/mL (955.75 mM)
Facilitates aqueous stock preparation
At room temperature with ultrasonication
Solubility Sample Preparation Internal Standard Spiking Bioanalysis

Validated UPLC-MS/MS Method for TMA Quantification

A published UPLC-MS/MS method utilizing d9-TMA·HCl (trimethylammonium chloride-d9) as the internal standard for trimethylamine (TMA) achieved simultaneous quantification of serum free choline, betaine, TMA, and trimethylamine N-oxide (TMAO) [1]. The method employed hydrophilic interaction chromatography (HILIC) with a mobile phase consisting of 0.1% formic acid–10 mM ammonium formate (A) and 0.1% formic acid in acetonitrile (B) under gradient elution, with mass spectrometric detection [1]. In this application, d9-TMA·HCl was specifically selected as the internal standard for TMA due to its co-elution characteristics and +9 Da mass offset, which avoided interference from endogenous TMA isotopologues. This represents a direct, published application of the target compound in a validated bioanalytical method for clinically relevant metabolites associated with cardiovascular disease risk [2].

Published UPLC-MS/MS method
Reported application
HILIC-UPLC-MS/MS; d9-TMA·HCl as ISTD for TMA
Supports method transfer and cross-study comparability
Validation parameters in source publication
UPLC-MS/MS HILIC Chromatography Choline Metabolites Cardiovascular Biomarkers

Applications


TMA Quantification in Cardiovascular Biomarker Studies

Trimethylammonium chloride-d9 serves as the optimal internal standard for accurate quantification of trimethylamine (TMA) in human plasma or serum using isotope dilution LC-MS/MS [1]. The +9 Da mass shift relative to endogenous TMA eliminates isotopic cross-talk and enables precise measurement of TMA concentrations across a wide dynamic range. This application is directly supported by published methods employing d9-TMA·HCl for the simultaneous analysis of choline, betaine, TMA, and TMAO, metabolites linked to cardiovascular disease risk through the gut microbiota–host metabolic axis [1][2]. Laboratories conducting clinical metabolomics or nutritional intervention studies will benefit from the compound's high isotopic enrichment (98 atom % D) and chemical purity (≥99.65%), which ensure minimal assay bias and robust method reproducibility [3].

Metabolic Tracer for Choline Pathway Analysis

In vitro studies investigating choline metabolism and trimethylamine production can utilize trimethylammonium chloride-d9 as a stable isotope-labeled tracer [1]. Because deuteration at the methyl positions does not significantly alter the compound's biochemical recognition by enzymes involved in choline metabolism, the d9-labeled compound can be incubated with cell cultures or tissue homogenates to track metabolic conversion to TMA and TMAO via mass spectrometry [2]. The +9 Da mass tag allows unambiguous differentiation between exogenously added tracer and endogenously produced metabolite. This application is particularly relevant for research on gut microbial TMA lyase activity, hepatic flavin monooxygenase (FMO) function, and the effects of dietary interventions on choline bioavailability .

NMR Internal Standard for Metabolite Quantification

Trimethylammonium chloride-d9 is applicable as a deuterated internal reference standard in quantitative ¹H NMR (qNMR) experiments [1]. The perdeuterated nature of the compound (C₃D₉N·HCl) eliminates any interfering proton signals from the internal standard itself, allowing it to be spiked into aqueous biological samples without contributing to the ¹H NMR spectrum of the analyte mixture. Additionally, the compound can serve as a chemical shift reference or for deuterium lock stabilization in NMR solvents containing D₂O. This application leverages the high isotopic enrichment (98 atom % D) to ensure that residual protiated species do not introduce quantitation errors [2].

Matrix-Matched Calibration for TMA in Complex Samples

For laboratories quantifying trimethylamine in complex matrices such as seafood extracts, fermented foods, or environmental water samples, trimethylammonium chloride-d9 provides a matrix-matched internal standard that corrects for ion suppression or enhancement effects during LC-MS analysis [1]. The compound's high aqueous solubility (100 mg/mL, 955.75 mM) facilitates the preparation of concentrated spiking solutions that can be added directly to sample extracts without organic solvent compatibility issues [2]. The use of a stable isotope-labeled analog as the internal standard compensates for variability in sample preparation recovery, ionization efficiency, and instrument drift, enabling compliance with the FDA's bioanalytical method validation guidelines for accuracy and precision .

Application
Selection Property
Validation Focus
TMA quantification in human plasma research
Mass offset and co-elution profile
Isotopic interference and LLOQ verification
Choline pathway metabolic tracing
Deuterated label without biochemical interference
Metabolite differentiation by mass shift
Deuterated internal reference for qNMR
Perdeuteration eliminates proton signals
Isotopic enrichment and residual H signal review
Matrix-matched ISTD for complex samples
Aqueous solubility and matrix compatibility
Bioanalytical validation review (accuracy/precision)

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